2,2-Di(propan-2-yl)oxolane
Description
Chemical Identity and Structure 2,2-Di(propan-2-yl)oxolane, also known as 2,2-Di(2-tetrahydrofuryl)propane (CAS: 89686-69-1), is an organic compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its IUPAC name is 2-[2-(oxolan-2-yl)propan-2-yl]oxolane, indicating a propane backbone where the central carbon is bonded to two oxolane (tetrahydrofuran) rings at the 2-position . The oxolane rings are five-membered cyclic ethers, contributing to the compound’s stability and solubility in organic solvents.
The compound is classified for industrial use, particularly in polymer chemistry and specialty solvent applications .
Properties
CAS No. |
156595-68-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,2-di(propan-2-yl)oxolane |
InChI |
InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
MHCJHRZIHCKYBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCO1)C(C)C |
Canonical SMILES |
CC(C)C1(CCCO1)C(C)C |
Synonyms |
Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2,2-Di(propan-2-yl)oxolane, enabling comparative analysis of their chemical properties, reactivity, and applications.
NSC 205098 (5-iodo-1-methyl-3'-methylidenespiro[indole 3,5'-oxolane]-2,2'-dione)
- Structure : Features a spiro architecture connecting an indole moiety and an oxolane ring. The oxolane is substituted with a methylidene group and fused to a dione structure .
- Exhibits GI₅₀ and LC₅₀ profiles similar to sphaeropsidin A, a natural diterpene with antitumor properties .
- Applications : Investigated for mechanistic studies in multidrug-resistant cancer models .
Muscarine-Like Oxolane Ammonium Salts
- Structure : Oxolane rings functionalized with ammonium salts (e.g., aliphatic or aromatic amines) .
- Key Differences :
- Synthesis: Derived from 2-deoxy-D-ribose, involving selective O-tosylation (though yields mixtures of mono- and ditosyl derivatives) .
2-(Propan-2-yl)oxolane-3-carboxylic Acid
- Structure : Oxolane ring substituted with a carboxylic acid group at the 3-position and an isopropyl group at the 2-position .
- Key Differences: Carboxylic acid introduces acidity (pKa ~4–5), enabling coordination to metals or salt formation. SMILES: O1CCC(C(O)=O)C1C(C)C, contrasting with the non-acidic propane backbone of 2,2-Di(propan-2-yl)oxolane .
- Applications: Potential intermediate in pharmaceutical synthesis.
Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate
- Structure : A dioxolane (six-membered ring with two oxygen atoms) substituted with ester and methyl groups .
- Key Differences :
- Applications : Used as a solvent or flavoring agent due to ester functionality.
2-(1-Chloro-2-oxopropyl)dioxolane
- Structure : Dioxolane ring bonded to a chlorinated ketone group .
- Key Differences :
- Applications: Potential intermediate in agrochemical synthesis.
Comparative Data Table
Key Research Findings
- Reactivity : 2,2-Di(propan-2-yl)oxolane’s oxolane rings may undergo Lewis acid-catalyzed ring-opening, analogous to Njardarson’s desymmetrization of oxetanes . This contrasts with dioxolanes, which are more resistant to ring-opening due to greater ring strain relief .
- Biological Activity : Unlike NSC 205098 or muscarine-like salts, 2,2-Di(propan-2-yl)oxolane lacks reported bioactivity, aligning with its industrial rather than biomedical use .
- Structural Influence: The propane backbone in 2,2-Di(propan-2-yl)oxolane enhances hydrophobicity compared to carboxylic acid or ammonium derivatives, favoring non-polar applications .
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